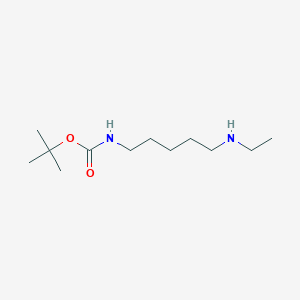

tert-Butyl (5-(ethylamino)pentyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl (5-(ethylamino)pentyl)carbamate” is a chemical compound with the molecular formula C12H26N2O2 . It is a versatile material utilized in diverse scientific research areas. Its applications range from drug synthesis to organic chemistry, making it a valuable tool for many experimental studies.

Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-(ethylamino)pentyl)carbamate” consists of a carbamate group attached to a tert-butyl group and a 5-(ethylamino)pentyl group . The molecular weight is 230.347 Da .

Physical And Chemical Properties Analysis

“tert-Butyl (5-(ethylamino)pentyl)carbamate” has a density of 0.9±0.1 g/cm3, a boiling point of 330.9±25.0 °C at 760 mmHg, and a flash point of 153.9±23.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Antibiotics

tert-Butyl (5-(ethylamino)pentyl)carbamate: is a key intermediate in the synthesis of advanced antibiotics like ceftolozane . Ceftolozane is a fifth-generation cephalosporin antibiotic with potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Drug Development for Neurodegenerative Diseases

This compound has shown potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . Its role in drug development is crucial due to its ability to cross the blood-brain barrier and participate in the formulation of drugs that target central nervous system pathologies.

Cancer Research

In cancer research, tert-butyl N-[5-(ethylamino)pentyl]carbamate is explored for its efficacy in developing treatments that can selectively target cancer cells without harming healthy cells. Its unique structure allows for the creation of compounds that can be used in targeted therapy.

Proteomics Research

The compound is utilized in proteomics research for the study of protein interactions and functions. It serves as a building block in the synthesis of peptides and proteins that are essential for understanding cellular processes .

Palladium-Catalyzed Synthesis

tert-Butyl carbamate: derivatives are used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines . These protected anilines are valuable in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis of Functionalized Pyrroles

It is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant applications in the development of new materials and pharmaceuticals.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[5-(ethylamino)pentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-5-13-9-7-6-8-10-14-11(15)16-12(2,3)4/h13H,5-10H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFFBMGEABTLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649973 |

Source

|

| Record name | tert-Butyl [5-(ethylamino)pentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-(ethylamino)pentyl)carbamate | |

CAS RN |

883555-11-1 |

Source

|

| Record name | 1,1-Dimethylethyl N-[5-(ethylamino)pentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883555-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-(ethylamino)pentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)